Dihydro-beta-agarofuran

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

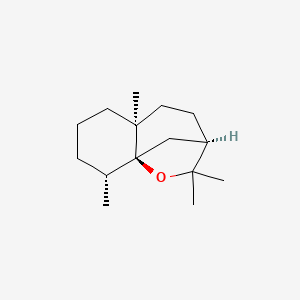

Dihydroagarofuran is a eudesmane sesquiterpenoid that is octahydro-2H-3,9a-methano-1-benzoxepine substituted by methyl groups at positions 2, 2, 5a and 9 (the 3R,5aS,9R,9aS stereoisomer). It has a role as a metabolite. It is an organic heterotricyclic compound, a bridged compound, a eudesmane sesquiterpenoid and a cyclic ether.

科学研究应用

Dihydro-beta-agarofuran has garnered attention for its neuroprotective properties , particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound sesquiterpenoids can resist neurocyte damage induced by amyloid-beta proteins, which are implicated in Alzheimer's pathology. These compounds have shown promise in improving cognitive functions and memory impairment caused by neurotoxic agents like scopolamine .

Neuroprotection

- Mechanism : this compound acts by mitigating oxidative stress and preventing apoptosis in neuronal cells, making it a candidate for developing neuroprotective drugs .

- Case Study : A study demonstrated that specific this compound derivatives improved memory retention in animal models subjected to cognitive deficits .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. New compounds isolated from various plant sources have exhibited significant cytotoxic effects against several cancer cell lines.

- Inhibition of Multidrug Resistance : Dihydro-beta-agarofurans have been identified as effective agents in reversing multidrug resistance in cancer cells, enhancing the efficacy of conventional chemotherapeutics .

- Case Study : In vitro studies revealed that certain this compound compounds inhibited leucine uptake in LNCaP prostate cancer cells more effectively than standard inhibitors, indicating their potential as adjunct therapies in cancer treatment .

Chemical Properties and Structural Diversity

This compound compounds exhibit a tricyclic structure that contributes to their diverse biological activities. The structural variations among different derivatives enhance their pharmacological profiles.

| Compound Name | Structure Type | Main Activity |

|---|---|---|

| Compound 1 | Sesquiterpene Polyester | Antitumor |

| Compound 2 | Macrolide Sesquiterpene | Neuroprotective |

| Compound 3 | Acetylcholinesterase Inhibitor | Cognitive Enhancement |

Synthesis and Derivation

Research into the total synthesis of this compound compounds has led to the development of semi-synthetic derivatives that exhibit enhanced bioactivity.

Synthetic Approaches

Various synthetic methods have been employed to produce this compound derivatives, including:

- Robinson Annulation Reaction : Used to create new derivatives with modified biological activities .

- Chemical Modifications : Alterations at specific functional groups have been shown to enhance inhibitory effects on enzymes such as acetylcholinesterase, which is crucial for treating conditions like Alzheimer's disease .

化学反应分析

Key Reaction Pathways

Dihydro-β-agarofuran undergoes transformations critical for synthetic modifications and functionalization:

Esterification and Acylation

-

Benzoylation : DHβAF derivatives are synthesized via benzoyl chloride treatment under DMAP catalysis. For example, compound 7 (1α-acetoxy-6β,9β-dibenzoyloxy-2-oxodihydro-β-agarofuran) forms through selective acylation at C-6 and C-9 positions .

-

Acetylation : Acetyl chloride reacts with hydroxyl groups at C-1 and C-8 to yield diacetylated derivatives (e.g., compound 2 ) .

Oxidation Reactions

-

Ketone Formation : Dess-Martin periodinane (DMP) oxidizes secondary alcohols (e.g., C-8 hydroxyl) to ketones. Compound 3 (1α-acetoxy-6β,9β-dibenzoyloxy-2,8-dioxo-DHβAF) is synthesized via this method .

Dearomative Oxidation/Cyclization

-

A novel method constructs the tricyclic DHβAF core in 9 steps from 6-methoxy-1-tetralone. Key steps include MHAT reduction of β,β-disubstituted dienones and hydroxyl-directed Simmons-Smith cyclopropanation .

Radical Cyclization

-

Photochemical or thermal activation generates radicals for ring system formation, enabling synthesis of neuroprotective derivatives.

Functional Group Transformations

-

Hydroxyl Migration : DMAP-catalyzed reactions induce hydroxyl group migration (e.g., from C-3 to C-14) .

-

Morpholine Conjugation : Compound 6 forms via morpholine addition to chlorinated intermediates (e.g., 5 ) .

Case Studies: Reaction Outcomes

The following table summarizes reaction conditions and products for selected DHβAF derivatives:

Reaction Mechanisms and Stereochemical Outcomes

-

Esterification Selectivity : Benzoylation favors equatorial hydroxyl groups (C-6 and C-9) due to reduced steric hindrance .

-

Radical Stability : Tertiary carbon radicals stabilize during cyclization, directing regioselectivity in ring formation.

-

Stereochemical Control : NOESY and 2D-NMR confirm axial/equatorial substituent orientations. For example, C-8 hydroxyl in compound 6 adopts an axial configuration .

Challenges and Innovations

属性

CAS 编号 |

5956-09-2 |

|---|---|

分子式 |

C15H26O |

分子量 |

222.37 g/mol |

IUPAC 名称 |

(1S,2R,6S,9R)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecane |

InChI |

InChI=1S/C15H26O/c1-11-6-5-8-14(4)9-7-12-10-15(11,14)16-13(12,2)3/h11-12H,5-10H2,1-4H3/t11-,12-,14+,15+/m1/s1 |

InChI 键 |

HVAVUZLEYSAYGE-UXOAXIEHSA-N |

SMILES |

CC1CCCC2(C13CC(CC2)C(O3)(C)C)C |

手性 SMILES |

C[C@@H]1CCC[C@@]2([C@]13C[C@@H](CC2)C(O3)(C)C)C |

规范 SMILES |

CC1CCCC2(C13CC(CC2)C(O3)(C)C)C |

同义词 |

alpha-dihydroagarofuran beta-dihydroagarofuran beta-isomer of dihydroagarofuran dihydro-beta-agarofuran dihydroagarofuran |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。